

Introduction: A Versatile Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name:	Methyl 4-(2-aminoethoxy)benzoate
CAS No.:	56850-93-2
Cat. No.:	B1315781

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Methyl 4-(2-aminoethoxy)benzoate is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a methyl ester, a flexible ethoxy linker, and a primary amine, makes it a highly versatile intermediate for the synthesis of complex molecules. The aminoethoxyphenyl moiety is a recognized pharmacophore, abundantly present in Selective Estrogen Receptor Modulators (SERMs), which are crucial in the management of osteoporosis and breast cancer[1]. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **Methyl 4-(2-aminoethoxy)benzoate**, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. While specific experimental data for **Methyl 4-(2-aminoethoxy)benzoate** is not consolidated in a single source, properties can be inferred from related structures and computational data.

Property	Value / Description	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₃	Inferred
Molecular Weight	195.22 g/mol	Inferred
Appearance	Likely a solid at room temperature.	Inferred
Key Functional Groups	Primary Amine (-NH ₂), Ester (-COOCH ₃), Ether (-O-), Aromatic Ring	-
Solubility	Expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate.	Inferred

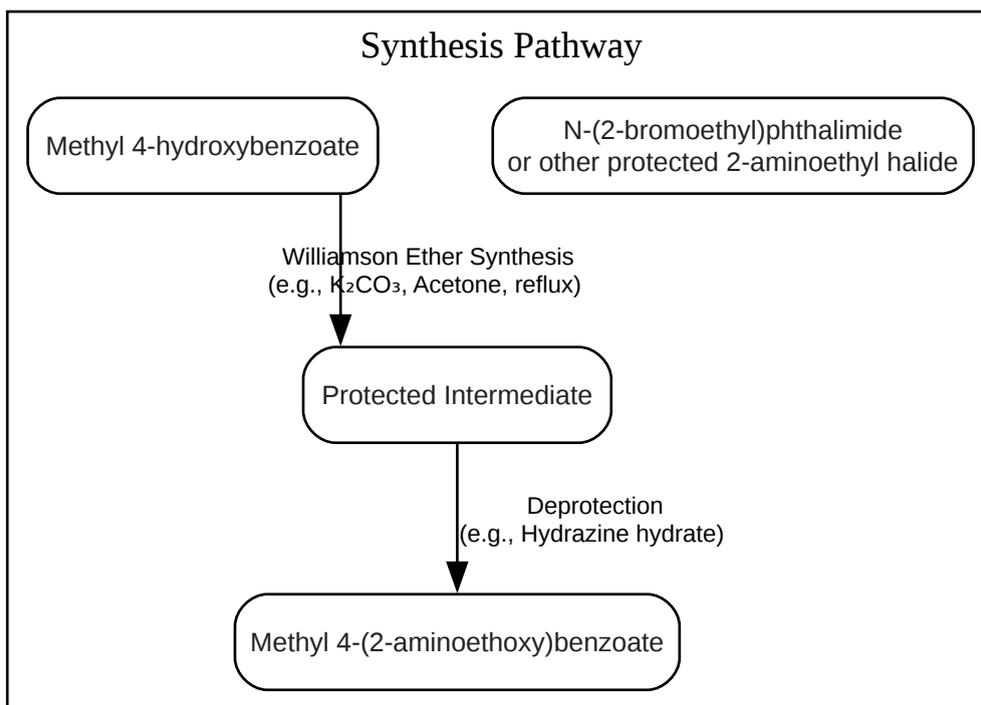
Characterization of **Methyl 4-(2-aminoethoxy)benzoate** is typically achieved through standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
- Infrared (IR) Spectroscopy: Used to identify the key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and C-O stretches of the ether and ester.

Synthesis of Methyl 4-(2-aminoethoxy)benzoate: A Strategic Approach

The synthesis of **Methyl 4-(2-aminoethoxy)benzoate** is a multi-step process that requires careful selection of reagents and reaction conditions to achieve a high yield and purity. A

common and logical pathway involves the etherification of a phenolic precursor followed by the deprotection of the amine.



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Diagram 1: General synthesis scheme for **Methyl 4-(2-aminoethoxy)benzoate**.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard organic synthesis techniques.

Step 1: Williamson Ether Synthesis (Protection & Etherification)

The causality behind this step is to form the crucial ether linkage. Using a protected amine, such as N-(2-bromoethyl)phthalimide, prevents the amine from undergoing side reactions with the electrophile or acting as a competing nucleophile.

- Setup: To a round-bottom flask, add Methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K_2CO_3 , 1.5 eq), and a suitable solvent such as acetone or DMF.
- Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture.

- Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
- Purification: The resulting crude solid, the phthalimide-protected intermediate, can be purified by recrystallization from a solvent like ethanol to yield a white solid.

Step 2: Deprotection of the Amine

The phthalimide group is a robust protecting group that can be effectively removed using hydrazine, which acts as a nucleophile to cleave the imide.

- Setup: Dissolve the purified intermediate from Step 1 in ethanol or methanol in a round-bottom flask.
- Addition: Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution.
- Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate (phthalhydrazide) will form.
- Workup: Cool the reaction mixture and filter off the precipitate. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine salts. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the final product, **Methyl 4-(2-aminoethoxy)benzoate**.

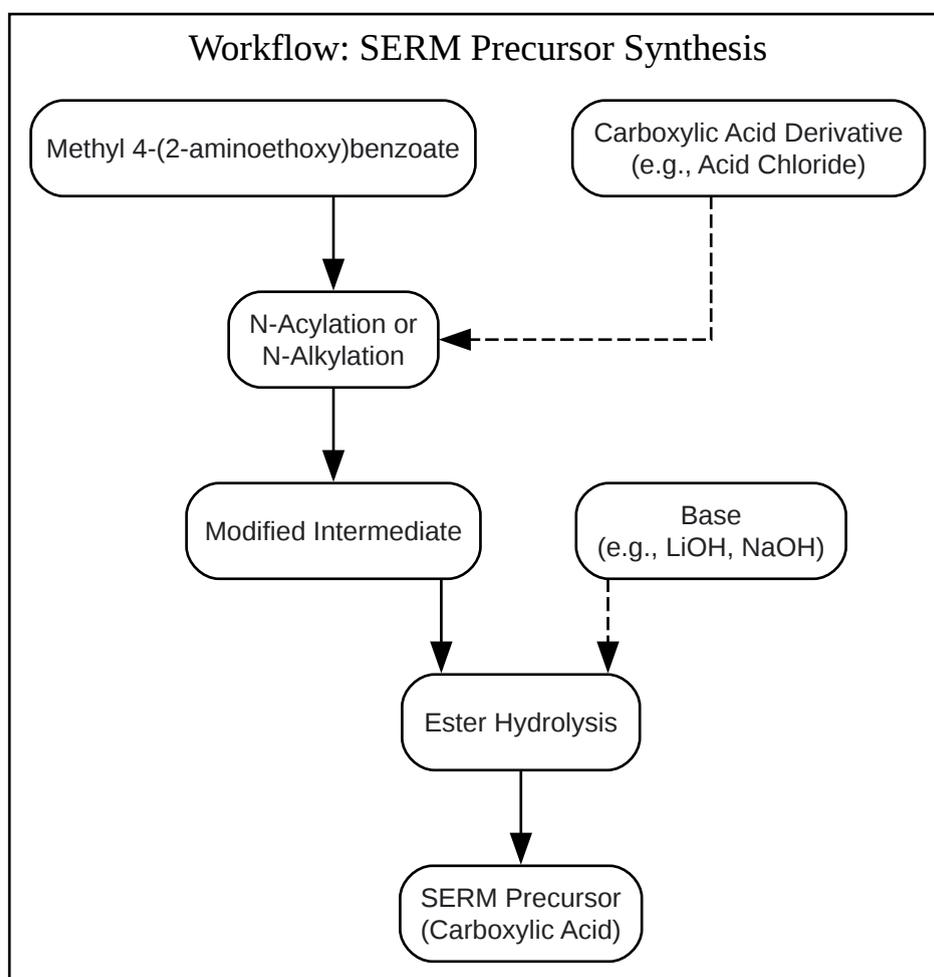
Step	Reagents & Conditions	Purpose	Expected Yield
1. Etherification	Methyl 4-hydroxybenzoate, N-(2-bromoethyl)phthalimide, K ₂ CO ₃ , Acetone, Reflux	Forms the ether bond while the amine is protected.	80-90%
2. Deprotection	Protected Intermediate, Hydrazine Hydrate, Ethanol, Reflux	Removes the phthalimide protecting group to reveal the primary amine.	75-85%

Applications in Drug Development

The strategic placement of reactive functional groups makes **Methyl 4-(2-aminoethoxy)benzoate** a valuable starting material for creating more complex, biologically active compounds.

Key Intermediate for Selective Estrogen Receptor Modulators (SERMs)

The aminoethoxyphenyl scaffold is a cornerstone in the design of SERMs. These compounds can exhibit either estrogenic or anti-estrogenic effects in a tissue-specific manner, making them vital for treating hormone-sensitive conditions. **Methyl 4-(2-aminoethoxy)benzoate** serves as a key intermediate for synthesizing derivatives that can act as antagonists for the human estrogen receptor α (ER α)[1]. These derivatives have shown promise as antiproliferative agents in MCF-7 breast cancer cell lines[1].



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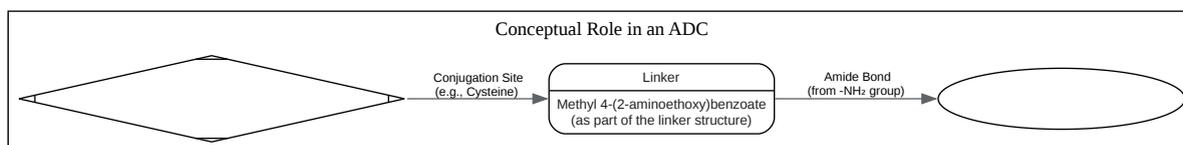
Diagram 2: Workflow for utilizing **Methyl 4-(2-aminoethoxy)benzoate** in SERM synthesis.

Role as a Linker in Bioconjugation

In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the conjugate^{[2][3]}. While not a direct example from the literature, the structure of **Methyl 4-(2-aminoethoxy)benzoate** makes it an attractive candidate for incorporation into linker design.

- **Attachment Point:** The primary amine provides a nucleophilic handle for conjugation to a payload or another part of a linker system, often through amide bond formation.

- **Spacer Element:** The ethoxybenzoate portion can serve as a rigid spacer, potentially influencing the solubility and spatial orientation of the attached payload. The linker plays a central role in determining the properties of an ADC[2].



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Diagram 3: Conceptual diagram of **Methyl 4-(2-aminoethoxy)benzoate**'s potential role in an ADC linker.

Other Research Applications

The core structure of this compound is also related to other biologically active molecules. For instance, derivatives of aminobenzoic acid have been investigated for antistaphylococcal activity[4]. Furthermore, analogs of methyl benzoate are being explored for their insecticidal and repellent properties, suggesting a broader utility for this chemical class in agrochemicals and public health[5][6][7][8].

Conclusion

Methyl 4-(2-aminoethoxy)benzoate is more than just a chemical intermediate; it is a strategically designed building block that provides access to a wide range of complex and valuable molecules. Its significance is firmly established in the synthesis of SERMs, and its structural features suggest a promising potential for application in the design of linkers for bioconjugates like ADCs. The synthetic protocols are robust and rely on well-understood organic chemistry principles, making this compound accessible for both academic research and industrial drug development. As the demand for targeted therapeutics and novel bioactive compounds grows, the utility of versatile intermediates like **Methyl 4-(2-aminoethoxy)benzoate** will undoubtedly continue to expand.

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